molecular formula C7H7N3O B13297001 1-Methyl-1H-1,2,3-benzotriazol-4-ol

1-Methyl-1H-1,2,3-benzotriazol-4-ol

Cat. No.: B13297001
M. Wt: 149.15 g/mol
InChI Key: HRANSTGPPMKSSN-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-benzotriazol-4-ol is a heterocyclic compound that features a benzotriazole ring with a methyl group at the 1-position and a hydroxyl group at the 4-position. This compound is part of the benzotriazole family, known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-benzotriazol-4-ol can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid, followed by methylation and hydroxylation steps . The reaction conditions typically require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize automated systems to maintain precise reaction conditions, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,3-benzotriazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .

Mechanism of Action

The mechanism by which 1-Methyl-1H-1,2,3-benzotriazol-4-ol exerts its effects varies depending on its application:

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1-methylbenzotriazol-4-ol

InChI

InChI=1S/C7H7N3O/c1-10-5-3-2-4-6(11)7(5)8-9-10/h2-4,11H,1H3

InChI Key

HRANSTGPPMKSSN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)O)N=N1

Origin of Product

United States

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